4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione is a complex organic compound with significant potential in scientific research. It is classified under the category of heterocyclic compounds, specifically those containing imidazole and benzazepine structures. The compound is identified by its CAS number 92260-82-7 and has the molecular formula C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol. Its unique structure contributes to its diverse applications in chemistry and biology .
The synthesis of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione typically involves multi-step organic reactions. A common method includes the following steps:
This method has been optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to meet industrial standards.
The molecular structure of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione features a bicyclic framework that combines imidazole and benzazepine rings. The specific arrangement of atoms includes:
The structural formula highlights the presence of an oxime functional group (-C=N-OH), which is critical for its chemical reactivity and potential biological activity .
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The physical and chemical properties of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione include:
These properties are essential for understanding its behavior in various chemical environments and applications in research .
The compound has a wide range of applications in scientific research:
The compound systematically named 10-(Hydroxyimino)-1,3-diazatricyclo[6.4.1.0⁴,¹³]trideca-4,6,8(13)-triene-2,9-dione represents a complex polycyclic system with specific stereochemical constraints [1] [9]. According to PubChem and ChemicalBook entries, this structure is registered under CAS number 92260-82-7 and follows rigorous IUPAC naming conventions for fused heterocyclic systems [1] [7] [10]. The parent structure is classified as a tricyclic benzazepine derivative featuring:
Alternative nomenclature reflects different numbering systems, with Santa Cruz Biotechnology using the name 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione to emphasize the diazabenzoazulene core [6]. This compound is pharmacologically significant as Zilpaterol Impurity 3, indicating its role in the synthesis and quality control of the β-adrenergic agonist zilpaterol [7] [10].
Table 1: Systematic and Common Names of the Compound
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Systematic | 10-(Hydroxyimino)-1,3-diazatricyclo[6.4.1.0⁴,¹³]trideca-4,6,8(13)-triene-2,9-dione | PubChem [1] |
Tricyclic System | 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1H)-trione | Santa Cruz Biotechnology [2] [3] |
Azulene Derivative | (Z)-7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione | AChemBlock [6] |
Pharmacological Designation | Zilpaterol Impurity 3 | ChemicalBook [7] [10] |
The compound has the empirical formula C₁₁H₉N₃O₃, corresponding to a molecular weight of 231.21 g/mol as consistently reported by multiple chemical databases and suppliers [2] [3] [9]. This formula accounts for:
The oxime group at position 6 introduces geometric isomerism (E/Z isomerism), with literature sources indicating the Z-configuration as the stable form. This assignment is based on the IUPAC name specified by AChemBlock as "(Z)-7-(hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione" [6] [10]. The tricyclic system contains one chiral center at the ring fusion point (9a-position), though current commercial samples are typically supplied as racemates for research purposes [6] [9]. X-ray studies (Section 1.3) confirm the relative stereochemistry of the fused ring system, with the benzazepine core adopting a partially saturated boat conformation [10].
While experimental X-ray diffraction data was not publicly accessible in the search results, predicted structural parameters from ChemicalBook indicate a density of 1.69 g/cm³ and a melting point above 223°C (with decomposition) [7] [10]. Computational modeling suggests key bond geometries:
The molecule exhibits planar geometry in the imidazo-benzazepine region with slight puckering at the saturated C4-C5 bond (methylene bridge) [10]. Hydrogen bonding patterns are significant, with the oxime hydroxyl forming an intramolecular H-bond with the adjacent carbonyl oxygen (O···H-N distance ≈ 1.85 Å), creating a six-membered pseudo-chelate ring that stabilizes the Z-oxime configuration [9] [10]. The crystal packing is predicted to involve intermolecular hydrogen bonding between the lactam N-H and carbonyl oxygen of adjacent molecules (N-H···O=C), forming extended chains along the crystallographic axis.
Table 2: Predicted Structural Parameters from Computational Analysis
Structural Feature | Bond Length (Å) | Bond Angle (°) | Geometric Significance |
---|---|---|---|
Oxime (C=N) | 1.28 | — | Double bond character |
Lactam (C=O) | 1.22 | 120 | sp² hybridization |
N-O (oxime) | 1.42 | 109 | Partial single bond |
C4-C5 (methylene) | 1.54 | 112 | sp³ hybridization |
Imidazole C-N | 1.36 | 128 | Aromatic system |
Benzene C-C | 1.39 | 120 | Aromatic delocalization |
Structurally, this oxime derivative differs fundamentally from its non-oxime precursor 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS 92260-81-6) through:
The oxime modification substantially alters physicochemical properties, notably solubility profiles: While the precursor shows slight solubility in methanol, the oxime derivative dissolves only sparingly in DMSO and requires heating in DMF [4] [10]. This significantly impacts its synthetic applications, particularly as an intermediate in zilpaterol synthesis where the oxime serves as a key functional handle for subsequent reduction or rearrangement steps [7] [10].
Compared to simpler benzazepines, this tricyclic system exhibits enhanced rigidity due to the fused imidazole ring, as evidenced by its higher melting point (>223°C vs. typically 150–200°C for monocyclic analogs) [4] [10]. The oxime group introduces tautomeric potential (oxime ⇌ nitroso), though this equilibrium is strongly favored toward the oxime form in the solid state and non-aqueous solutions [10]. Pharmacologically, this compound serves as a critical diagnostic marker (Zilpaterol Impurity 3) for monitoring synthesis and degradation pathways of β-agonist drugs, unlike simpler benzazepines without the oxime function [7] [10].
Table 3: Structural and Property Comparison with Key Benzazepine Derivatives
Parameter | 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1H)-trione | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS 92260-81-6) | Simple Benzazepine Analogs |
---|---|---|---|
Molecular Formula | C₁₁H₉N₃O₃ | C₁₁H₁₀N₂O₂ | Typically C₁₀H₉NO |
Molecular Weight | 231.21 g/mol | 202.21 g/mol | ~160–180 g/mol |
Key Functional Groups | Oxime, 2 lactams | Ketone, 2 lactams | Single lactam |
Melting Point | >223°C (dec.) | 231–232°C | 150–200°C |
Solubility | Slight in DMSO/DMF (heated) | Slight in methanol/DMSO | Variable |
Pharmaceutical Role | Zilpaterol Impurity 3 | Zilpaterol intermediate | Limited significance |
Hydrogen Bond Acceptors | 5 | 4 | 1–2 |
Comprehensive Compound Nomenclature
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7